5-amino-2H-triazole-4-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2H-triazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5S/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZPPMBYPRDKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423251 | |
| Record name | 5-amino-2H-triazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-23-2 | |
| Record name | NSC111586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-2H-triazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Amino 2h Triazole 4 Carbothioamide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward routes to the 5-amino-2H-triazole-4-carbothioamide core. These strategies typically involve the formation of the triazole ring from acyclic precursors in a single key step.
Cyclization Reactions from Hydrazinecarbothioamides
A prevalent method for the synthesis of 1,2,4-triazole (B32235) derivatives involves the cyclization of hydrazinecarbothioamides, also known as thiosemicarbazides. This approach is valued for its versatility and the ready availability of the starting materials. The general scheme involves the reaction of a hydrazinecarbothioamide with a suitable reagent that provides the final carbon atom to complete the triazole ring.
For instance, the cyclization of N-acyl-S-methylisothioureas with alkylhydrazines has been shown to produce 1-alkyl-3-dialkylamino-5-phenyltriazoles as major products. While not the exact target compound, this demonstrates the utility of hydrazine (B178648) derivatives in forming the triazole ring. The reaction of hydrazinecarbothioamide precursors is a key step in forming the heterocyclic core.
| Starting Material | Reagent | Product | Reference |
| N-acyl-S-methylisothioureas | Alkylhydrazines | 1-Alkyl-3-dialkylamino-5-phenyltriazoles |
Reactions Involving Cyanothioacetamides and Azides
An efficient and eco-friendly method for the synthesis of 5-amino-1,2,3-triazole-4-carbothioamides involves the reaction of 2-cyanothioacetamides with various azides in water in the presence of an alkali. This one-step, atom-economic reaction provides a direct route to the desired triazole core. While this method yields a 1,2,3-triazole isomer, the underlying principle of reacting a cyano-activated thioamide with an azide is a significant strategy in triazole synthesis. The reaction of tertiary thioamides of cyanoacetic acid with aryl azides specifically forms 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. researchgate.net
| Cyanothioacetamide Derivative | Azide Derivative | Product | Key Features |
| Tertiary thioamides of cyanoacetic acid | Aryl azides | 5-Amino-1-aryl-1,2,3-triazole-4-carbothioamides | Water-based, alkali-catalyzed, atom-economic |
One-Pot Synthetic Strategies
One such strategy involves the reaction of hydrazides with urea in the presence of a deep eutectic solvent like choline chloride/urea, which acts as both the solvent and a catalyst. This method provides a green and efficient route to 3-amino-1,2,4-triazole derivatives. researchgate.net Another one-pot approach utilizes an iron(III)-catalyzed reaction for the synthesis of 3-amino-1,2,4-triazoles from various starting materials. researchgate.net A three-component, one-pot reaction treating 4-hydroxycoumarin, trans-β-nitrostyrene, and aldehyde hydrazone in the presence of sodium carbonate has also been reported for the synthesis of 1,2,4-triazole-based hybrids. rsc.org
| Reaction Type | Key Reagents | Product Scope | Advantages |
| Pellizzari-type reaction | Hydrazides, Urea, Choline chloride/urea | 3-Amino-1,2,4-triazole derivatives | Eco-friendly, low-cost, easy work-up |
| Iron-catalyzed synthesis | Not specified | 3-Amino-1,2,4-triazoles | Efficient catalysis |
| Three-component reaction | 1,3-Diones, β-Nitrostyrenes, Hydrazones | 1,2,4-Triazole-based hybrids | Metal-free, mild conditions |
Indirect Synthetic Pathways and Precursor Chemistry
Indirect synthetic pathways involve the formation of a precursor molecule that is subsequently converted into the final this compound. This approach can be advantageous when direct methods are not feasible or when specific substitution patterns are desired.
A key precursor for many 1,2,4-triazole syntheses is thiocarbohydrazide. It can be prepared through the hydrazinolysis of carbon disulfide, which is considered the most economical method for large-scale production. researchgate.net Thiocarbohydrazide and its derivatives can then undergo cyclization with various reagents to form the triazole ring. For example, reacting thiocarbohydrazide with carbon disulfide in boiling pyridine can yield 3,5-dimercapto-4-amino-4,1,2-triazole. scispace.com
Another important precursor strategy involves the reaction of hydrazides with cyanogen bromide. For example, cyclohexanecarboxylic hydrazide reacts with cyanogen bromide in methanol to form an intermediate that can be cyclized to a 2-amino-5-substituted-1,3,4-oxadiazole. google.com While this leads to an oxadiazole, the principle of using cyanogen bromide to introduce a one-carbon unit that can participate in cyclization is relevant to the synthesis of related heterocycles like triazoles.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,2,4-triazole derivatives, several green approaches have been developed to improve the environmental footprint of these important compounds.
The use of microwave irradiation is a prominent green chemistry technique that can significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives. mdpi.com Ultrasound-mediated synthesis is another energy-efficient method that can enhance reaction rates. nih.gov
Solvent choice is a critical aspect of green chemistry. The use of water as a solvent, as seen in the reaction of 2-cyanothioacetamides with azides, is a prime example of a green synthetic approach. researchgate.net Deep eutectic solvents, such as choline chloride/urea, offer a biodegradable and non-toxic alternative to traditional organic solvents. researchgate.net One-pot syntheses, as discussed earlier, also contribute to the greenness of a process by minimizing solvent usage and waste generation from intermediate purification steps. researchgate.netresearchgate.netrsc.org
| Green Chemistry Principle | Application in Triazole Synthesis | Example |
| Use of Alternative Energy Sources | Microwave irradiation, Ultrasound | Synthesis of 3-amino-1,2,4-triazoles |
| Use of Safer Solvents | Water, Deep Eutectic Solvents | Reaction of cyanothioacetamides and azides in water |
| Atom Economy/Waste Prevention | One-pot synthesis | Iron-catalyzed one-pot synthesis of 3-amino-1,2,4-triazoles |
Chemical Transformations and Derivatization Strategies of the 5 Amino 2h Triazole 4 Carbothioamide Scaffold
Ring System Modifications and Substituent Introduction
Modifications to the triazole ring and the introduction of various substituents are key strategies for derivatizing the 5-amino-2H-triazole-4-carbothioamide scaffold. These transformations typically target the exocyclic amino and thiol groups.
Alkylation Reactions (e.g., S-alkylation)
The thiol group of the 4-amino-5-mercapto-1,2,4-triazole tautomer is a primary site for alkylation. S-alkylation reactions are a common strategy to introduce various alkyl and arylmethyl groups, which can significantly modify the compound's properties. These reactions typically proceed under basic conditions, where an in-situ-formed thiolate anion acts as the nucleophile.
The alkylation of 4-amino-5-mercapto-1,2,4-triazoles with reagents such as alkyl halides, benzyl (B1604629) chlorides, and α-halo ketones leads exclusively to the formation of S-substituted derivatives. researchgate.netresearchgate.netnih.gov For instance, the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide yields the corresponding S-ethoxycarbonylmethyl derivative with high efficiency. researchgate.net This selectivity for the sulfur atom highlights its high nucleophilicity compared to the ring and exocyclic nitrogens under these conditions.
| Reactant (Triazole) | Alkylating Agent | Conditions | Product | Reference |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | Methyl Iodide | K₂CO₃, DMF | 4-Amino-3-(2-furyl)-5-(methylthio)-1,2,4-triazole | nih.gov |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | Ethyl Bromide | K₂CO₃, DMF | 4-Amino-3-(2-furyl)-5-(ethylthio)-1,2,4-triazole | nih.gov |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | Benzyl Chloride | K₂CO₃, DMF | 4-Amino-5-(benzylthio)-3-(2-furyl)-1,2,4-triazole | nih.gov |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Ethyl Chloroacetate | NaOEt, EtOH | 4-Amino-5-(ethoxycarbonylmethylthio)-3-phenyl-1,2,4-triazole | researchgate.net |
Acylation Reactions (e.g., N-acylation)
Acylation of the this compound scaffold can occur at the exocyclic 4-amino group or the ring nitrogen atoms. The regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the acylating agent. A common strategy involves the use of a protecting group on the amino function to direct subsequent reactions. For example, the 4-amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which can later be removed under acidic conditions. zsmu.edu.ua
Another approach to N-acylation involves a multi-step sequence. First, a Schiff base is formed by condensing the 4-amino group with an appropriate ketone. chemmethod.com Subsequently, an acyl group, such as an acetyl group from acetyl chloride, can be added to the azomethine nitrogen of the Schiff base. chemmethod.com This method provides a route to specific N-acyl derivatives that might be difficult to obtain through direct acylation.
Reactions with Carbonyl Compounds (e.g., Aldehydes)
The exocyclic 4-amino group readily undergoes condensation reactions with various aldehydes to form the corresponding Schiff bases (4-arylideneamino derivatives). nih.govresearchgate.netnuph.edu.uanih.gov This reaction is typically carried out by refluxing the triazole with the aldehyde in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nuph.edu.uanih.gov The formation of the imine bond (-N=CH-) is a robust and high-yielding transformation, providing a straightforward method for introducing a wide array of aromatic and heteroaromatic substituents. nih.govnih.gov
These Schiff bases are not only stable final products but also serve as versatile intermediates for further transformations, including the synthesis of fused heterocyclic systems. nih.gov
| Reactant (Triazole) | Aldehyde | Conditions | Product Type | Reference |
| 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Acetaldehyde | Reflux | 4-(Ethylideneamino) derivative | nuph.edu.ua |
| 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde (B42025) | Reflux | 4-(Benzylideneamino) derivative | nuph.edu.ua |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | 5-Nitro-2-furaldehyde | Ethanol/Water, Reflux | 4-((5-Nitrofurylidene)amino) derivative | nih.gov |
| 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | 4-Chlorobenzaldehyde | 75% Ethanol, Reflux | 4-((4-Chlorobenzylidene)amino) derivative | nih.gov |
| 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles | Arylaldehydes | Microwave, Solvent-free | 4-Arylideneamino-5-mercapto derivatives | researchgate.net |
Heterocyclization Reactions Leading to Fused Systems
The bifunctional nature of the 4-amino-5-mercapto-1,2,4-triazole tautomer, possessing adjacent nucleophilic amino and thiol groups, makes it an ideal precursor for constructing fused bicyclic and polycyclic heterocyclic systems.
Formation of Triazolo-thiadiazole Systems
One of the most prominent heterocyclization reactions of this scaffold is the formation of the researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole ring system. This is typically achieved through the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with single-carbon-donating reagents such as carboxylic acids, acyl chlorides, or carbon disulfide. researchgate.netresearchgate.net
A widely employed method involves heating the triazole with a carboxylic acid in the presence of a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net In this reaction, the 4-amino group and the 3-thiol group of the triazole react with the carboxyl group of the acid to form the fused five-membered thiadiazole ring. This one-pot synthesis is versatile and allows for the introduction of a variety of substituents at the 6-position of the resulting fused system, depending on the carboxylic acid used. Similarly, reaction with benzoyl chloride under microwave irradiation also yields the fused triazolothiadiazole system. researchgate.net
| Reactant (Triazole) | Reagent | Conditions | Product | Reference |
| 4-Amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol | Benzoic Acid | POCl₃, Reflux | 6-Phenyl-3-(p-tolyl)- researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole | researchgate.net |
| 4-Amino-5-(p-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Phenylacetic Acid | POCl₃, Reflux | 6-Benzyl-3-(p-chlorophenyl)- researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole | researchgate.net |
| 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles | Benzoyl Chloride | Microwave, Solvent-free | 3-Substituted-6-phenyl- researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole | researchgate.net |
| 1,2-bis(4-Amino-5-mercapto-1,2,4-triazol-3-yl)ethane | Carbon Disulfide | - | 1,2-bis- researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazole | researchgate.net |
Cyclization to Pyrimidine (B1678525) Analogues (e.g., triazolo[1,5-a]pyrimidine)
The synthesis of fused pyrimidine rings, such as the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine system, represents another important derivatization strategy. While traditionally synthesized from 3-amino-1,2,4-triazoles, these systems can also be accessed from 4-amino-1,2,4-triazole (B31798) derivatives through multicomponent reactions. researchgate.netnih.govrsc.org
A notable method is the three-component reaction involving a 4-amino-1,2,4-triazole derivative, an aldehyde, and a β-dicarbonyl compound (such as acetylacetone (B45752) or ethyl acetoacetate). rsc.org This reaction, often performed under green chemistry conditions using a mild acid catalyst like lemon juice in an aqueous medium, leads to the formation of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives in good yields. rsc.org The reaction proceeds through the initial formation of an intermediate from the aldehyde and the dicarbonyl compound, which then undergoes cyclocondensation with the 4-amino group and a ring nitrogen of the triazole to construct the fused pyrimidine ring.
| Triazole Component | Aldehyde | β-Dicarbonyl Compound | Conditions | Product Type | Reference |
| 2-(3-Amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid | 4-Chlorobenzaldehyde | Acetylacetone | Lemon juice, Water-Ethanol | 2-(1,2-Dihydro- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivative | rsc.org |
| 2-(3-Amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Lemon juice, Water-Ethanol | 2-(1,2-Dihydro- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivative | rsc.org |
| 3-Amino-1,2,4-triazole | Aromatic Aldehydes | β-Dicarbonyl Compounds | Thiamine hydrochloride (VB₁), Water | researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine derivative | researchgate.net |
Rearrangement Reactions of the this compound Scaffold
The structural framework of this compound and its derivatives is susceptible to molecular rearrangements, a common characteristic of many heterocyclic systems. These transformations can lead to the formation of thermodynamically more stable isomers, thereby expanding the structural diversity accessible from this scaffold. The Dimroth rearrangement is a particularly notable example of such a transformation within this class of compounds.
Dimroth Rearrangement Studies
The Dimroth rearrangement is a well-documented isomerization process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. In the context of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides, this rearrangement results in the formation of 5-arylamino-1,2,3-triazole-4-carbothioamides. rsc.orgwikipedia.org Extensive studies have been conducted to optimize the conditions for this transformation, with key parameters including the choice of solvent, reaction temperature, and the presence or absence of a base. rsc.orgwikipedia.org
Research has demonstrated that the electronic nature of the substituent on the N-aryl group plays a crucial role in the facility of the rearrangement. rsc.orgwikipedia.org For instance, derivatives bearing an electron-withdrawing nitro group in the para-position of the aryl ring have been observed to undergo rearrangement upon refluxing in n-butanol without the need for a basic catalyst. rsc.orgwikipedia.org In contrast, compounds with electron-donating or neutral substituents, such as methyl, methoxy, halogen, or hydrogen, on the aryl moiety typically require the addition of a base to facilitate the transformation. rsc.orgwikipedia.org
The optimization of reaction conditions has been a central focus of these studies. The interplay between solvent, temperature, and the specific base used has been systematically investigated to maximize the yield of the rearranged product. The structural elucidation of the resulting 5-arylamino-1,2,3-triazole-4-carbothioamides has been rigorously confirmed through spectroscopic methods, including NMR spectroscopy and mass spectrometry. rsc.orgwikipedia.org
| Aryl Substituent | Solvent | Temperature | Base | Outcome |
|---|---|---|---|---|
| p-Nitro | n-Butanol | Reflux | None | Rearrangement occurs |
| Halogen | Not specified | Not specified | Required | Rearrangement requires base |
| Hydrogen | Not specified | Not specified | Required | Rearrangement requires base |
| Methyl | Not specified | Not specified | Required | Rearrangement requires base |
| Methoxy | Not specified | Not specified | Required | Rearrangement requires base |
Mechanistic Investigations of Rearrangement Processes
The Dimroth rearrangement of 5-amino-1,2,3-triazoles is generally understood to proceed through a ring-opening and ring-closure sequence. nih.govnih.gov This mechanistic pathway involves the initial opening of the triazole ring to form a diazo intermediate. nih.gov Subsequent rotation around the newly formed single bonds allows for a conformational change, which is followed by a 1,3-proton shift. The process culminates in the recyclization of the intermediate to yield the rearranged triazole product. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2h Triazole 4 Carbothioamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-amino-2H-triazole-4-carbothioamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the study of this compound derivatives, ¹H NMR spectra typically reveal distinct signals for the amino (-NH₂) protons, the triazole ring proton, and any protons on substituent groups. urfu.ru
For instance, in a series of 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine derivatives, the amino protons (NH₂) present a broad singlet that disappears upon deuteration. urfu.ru The methylene (B1212753) protons adjacent to the triazole ring typically appear as a singlet, while olefinic protons show characteristic doublets with coupling constants indicative of their cis or trans geometry. urfu.ru A broad singlet corresponding to the NH proton of the triazole ring is often observed at a downfield chemical shift, around 12.67 ppm. urfu.ru
Table 1: Representative ¹H NMR Data for Substituted 1,2,4-Triazole (B32235) Derivatives
| Compound / Substituent | -CH₃ (ppm) | -OCH₃ (ppm) | -CH₂ (ppm) | -NH₂ (ppm) | Olefinic H (ppm) | Aromatic H (ppm) | Triazole NH (ppm) |
| p-Tolyl Derivative | 2.27 (s) | - | 4.44 (bs) | 5.38 (s) | 6.92 (d, J=9.3 Hz) | 7.16-7.78 (m) | 12.67 (bs) |
| p-Anisyl Derivative | - | 3.89 (s) | 4.46 (bs) | 5.40 (s) | 6.94 (d, J=9.5 Hz) | 7.18-7.80 (m) | 12.67 (bs) |
| p-Fluorophenyl Derivative | - | - | 4.47 (bs) | 5.41 (s) | 6.95 (d, J=9.6 Hz) | 7.19-7.81 (m) | 12.67 (bs) |
| p-Nitrophenyl Derivative | - | - | 4.45 (bs) | 5.39 (s) | 6.93 (d, J=9.4 Hz) | 7.17-7.79 (m) | 12.67 (bs) |
Data sourced from studies on related 1,2,4-triazole derivatives. urfu.ru s = singlet, d = doublet, m = multiplet, bs = broad singlet.
¹³C NMR Applications
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. researchgate.net
In the analysis of this compound derivatives, ¹³C NMR spectra unambiguously confirm the structure by showing characteristic signals for the triazole ring carbons (typically in the range of 150-165 ppm) and the carbothioamide carbon. urfu.ruresearchgate.net The chemical shifts of these carbons are sensitive to the electronic effects of substituents on the triazole ring and the carbothioamide group. For example, the carbons of the triazole ring in various substituted 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amines appear around 156-157 ppm and 160-161 ppm. urfu.ru
Table 2: Representative ¹³C NMR Data for Substituted 1,2,4-Triazole Derivatives
| Compound / Substituent | -CH₃ (ppm) | -OCH₃ (ppm) | -CH₂ (ppm) | Aromatic C (ppm) | Triazole C-3 (ppm) | Triazole C-5 (ppm) |
| p-Tolyl Derivative | 22.4 | - | 59.5 | 130.8, 131.2, 134.3, 139.5 | 156.88 | 160.6 |
| p-Anisyl Derivative | - | 57.6 | 59.7 | 115.8, 129.2, 132.8, 161.6 | 157.0 | 160.8 |
| p-Fluorophenyl Derivative | - | - | 59.8 | 118.3, 132.2, 132.7, 164.3 | 157.1 | 160.9 |
| p-Nitrophenyl Derivative | - | - | 59.6 | 125.2, 131.4, 142.7, 149.8 | 156.9 | 160.7 |
Data sourced from studies on related 1,2,4-triazole derivatives. urfu.ru
Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)
Advanced NMR techniques provide deeper structural insights. ¹⁵N NMR spectroscopy is particularly valuable for nitrogen-rich compounds like triazoles, as it directly probes the nitrogen atoms. rsc.orgsemanticscholar.org Although the natural abundance of ¹⁵N is low, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate ¹H and ¹⁵N signals, aiding in the unambiguous assignment of isomeric structures. rsc.org The chemical shifts of the nitrogen atoms in the triazole ring are highly sensitive to their chemical environment and can be used to distinguish between different tautomers and isomers. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides characteristic absorption bands for various vibrational modes.
Key vibrational bands include:
N-H stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3200 cm⁻¹. pnrjournal.com
C=N stretching: The stretching vibrations of the C=N bonds within the triazole ring appear in the 1500-1650 cm⁻¹ range. ufv.br
N-N stretching: The N-N stretching of the triazole ring is typically found around 1200-1400 cm⁻¹. pnrjournal.com
C=S stretching: The thiocarbonyl group (C=S) of the carbothioamide moiety gives rise to a characteristic absorption band.
Theoretical calculations, often using Density Functional Theory (DFT), can be used to simulate the IR spectra of triazole derivatives. ekb.egnih.gov These calculated spectra show good agreement with experimental data and assist in the detailed assignment of vibrational bands. nih.gov
Table 3: Characteristic IR Absorption Bands for Triazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) / Amine (-NH) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3200 |
| Triazole C=N | Stretching | 1500 - 1650 |
| Triazole N-N | Stretching | 1200 - 1400 |
Data compiled from various sources on triazole derivatives. pnrjournal.comufv.br
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. pnrjournal.com In the analysis of this compound derivatives, the molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. pnrjournal.com
The fragmentation of these molecules under mass spectrometric conditions often involves the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.netresearchgate.net The fragmentation pathways can be investigated to support the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental formula. nih.govmdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researcher.life This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
For derivatives of 5-amino-1,2,4-triazole, X-ray diffraction analysis has been used to unambiguously establish the structure of synthesized compounds, including the specific location of substituents on the triazole ring. researchgate.net Crystal structure analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researcher.life For example, in the crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide, the network of hydrogen bonds between molecules was elucidated, which helped in the interpretation of the observed IR spectra. researcher.life
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful adjunct to experimental spectroscopic techniques for the structural elucidation of novel compounds. Theoretical predictions, primarily rooted in Density Functional Theory (DFT), provide profound insights into the electronic and structural properties of molecules like this compound and its derivatives. acs.org By calculating spectroscopic parameters in silico, researchers can corroborate experimental findings, assign complex spectral features, and understand the fundamental relationships between molecular structure and spectroscopic behavior. Methodologies such as DFT and Time-Dependent DFT (TD-DFT) are routinely employed to simulate vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. researchgate.nettandfonline.com
Quantum chemical calculations are typically performed using software packages like Gaussian, employing hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with various basis sets, for instance, 6-311++G(d,p), to optimize molecular geometries and predict spectroscopic properties. researchgate.netepstem.net
Vibrational Frequency Analysis
Theoretical vibrational analysis is crucial for assigning the absorption bands observed in experimental FT-IR and Raman spectra. DFT calculations can predict the normal modes of vibration, their corresponding frequencies, and their intensities. epstem.net However, theoretical wavenumbers are often systematically higher than experimental values due to the calculations being based on a harmonic oscillator model and being performed on a single molecule in the gas phase. sapub.org To correct for this, calculated frequencies are uniformly scaled using appropriate scale factors. epstem.net Furthermore, Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode, eliminating ambiguity in band assignments. epstem.net For example, a study on a related triazole derivative, (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro- researchgate.netresearchgate.netnih.govtriazole-3-thione, demonstrated a strong correlation (R² = 0.9974) between experimental and theoretically predicted IR frequencies after scaling. researchgate.net
Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Triazole Thione Derivative Calculations performed at the B3LYP/6-311++G(d,p) level for (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro- researchgate.netresearchgate.netnih.govtriazole-3-thione.
| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Potential Energy Distribution %) |
| 3429 | 3432 | ν(N-H) asym. stretch (100) |
| 3317 | 3315 | ν(N-H) sym. stretch (100) |
| 3065 | 3068 | ν(C-H) aromatic (99) |
| 1618 | 1616 | ν(C=N) triazole (78) |
| 1572 | 1570 | ν(C=C) aromatic (82) |
| 1338 | 1340 | ν(C=S) (65) |
| 851 | 850 | τ(C-N) triazole ring torsion (55) |
| 746 | 745 | δ(C-H) out-of-plane bend (88) |
Data sourced from a comprehensive study on a structurally related triazole derivative. researchgate.net
Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption properties of molecules. tandfonline.comnih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. acs.org These calculations can be performed for the molecule in a vacuum (gas phase) or, more realistically, in the presence of a solvent using models like the Polarizable Continuum Model (PCM). researchgate.nettandfonline.com Comparing the theoretical spectra in different solvents with experimental results helps in understanding solute-solvent interactions and their effect on electronic transitions, which are often characterized as π→π* or n→π* transitions involving frontier molecular orbitals like the HOMO and LUMO. researchgate.netresearchgate.net
Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Wavelengths (λmax, nm) for a Triazole Thione Derivative Calculations performed at the TD-DFT/B3LYP/6-311++G(d,p) level for (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro- researchgate.netresearchgate.netnih.govtriazole-3-thione.
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Major Contribution (Orbital Transition) |
| Gas Phase | - | 348 | HOMO → LUMO (98%) |
| Ethanol | 365 | 360 | HOMO → LUMO (98%) |
| DMSO | 370 | 364 | HOMO → LUMO (98%) |
Data sourced from a computational and experimental study on a related triazole derivative. researchgate.net
NMR Chemical Shifts
The theoretical prediction of ¹H and ¹³C NMR spectra is a highly effective tool for confirming molecular structures. ufv.br The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate the magnetic shielding tensors for each nucleus. tandfonline.commdpi.com These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). A strong linear correlation between the calculated and experimental chemical shifts provides unambiguous evidence for the proposed structure. mdpi.com Such computational studies have been successfully applied to various 1,2,4-triazole derivatives, aiding in the definitive assignment of all proton and carbon signals, even for complex isomers. researchgate.netresearchgate.net
Table 3: Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Triazole Thione Derivative Calculations performed for (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro- researchgate.netresearchgate.netnih.govtriazole-3-thione.
| Proton | Experimental (ppm) | Calculated (ppm) |
| N-H (Thione) | 13.90 | 13.85 |
| N-H (Hydrazino) | 11.85 | 11.79 |
| C-H (Azomethine) | 8.78 | 8.75 |
| C-H (Aromatic) | 8.15 | 8.12 |
| NH₂ | 6.20 | 6.15 |
Data adapted from a study on a structurally similar compound. researchgate.net
Table 4: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Triazole Thione Derivative Calculations performed for (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro- researchgate.netresearchgate.netnih.govtriazole-3-thione.
| Carbon | Experimental (ppm) | Calculated (ppm) |
| C=S | 165.8 | 166.2 |
| C=N (Triazole) | 146.5 | 147.0 |
| C-N (Triazole) | 145.2 | 145.9 |
| C-H (Azomethine) | 142.1 | 142.8 |
| C (Aromatic) | 124.5 - 133.9 | 124.9 - 134.2 |
Data adapted from a study on a structurally similar compound. researchgate.net
Computational and Theoretical Chemistry Studies of 5 Amino 2h Triazole 4 Carbothioamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are cornerstones for studying the behavior of triazole derivatives. uzhnu.edu.uanih.gov These methods are employed to optimize molecular geometries, calculate thermochemical properties, and analyze electronic structures. For instance, DFT modeling has been successfully applied to investigate protonation and tautomeric equilibrium in 5-R-amino-3-mercapto-4-phenyl-1,2,4-triazoles. uzhnu.edu.ua
Commonly used approaches involve the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G**. nih.govzsmu.edu.ua For greater accuracy, especially in energy calculations, hybrid functionals like PBE0 combined with larger basis sets like 6-311++G(2d,2p) and solvation models (e.g., SMD) are utilized to simulate conditions in a solution. uzhnu.edu.ua Such calculations have shown excellent correlation with experimental data, for example, in the prediction of pKa values for nitrogen-containing heterocyclic compounds. uzhnu.edu.ua
The analysis of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The difference in these energy levels, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and its ability to participate in electronic transport, which can be correlated with biological activity. zsmu.edu.ua
For related 1,2,4-triazole-3(2H)-thione derivatives, the HOMO-LUMO gap has been calculated to assess the potential for intramolecular charge transfer. zsmu.edu.ua Furthermore, Natural Population Analysis (NPA) is used to determine the distribution of atomic charges. In studies of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, NPA calculations indicated that the distribution of charges makes the compound a potential multi-dentate ligand capable of coordinating with various metal ions. nih.gov The partially negative charges calculated on the nitrogen atoms of the 1,2,4-triazole (B32235) ring are indicative of sites prone to electrophilic addition reactions. zsmu.edu.ua
Table 1: Representative Electronic Properties of a Triazole Derivative Calculated via DFT
This table shows example data for a related triazole compound, illustrating the typical outputs of electronic structure analysis.
| Parameter | Value (Hartree) | Description |
| HOMO Energy | -0.245 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.089 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 0.156 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Theoretical calculations are instrumental in predicting the reactivity of triazole derivatives. The calculated electronic properties, such as charge distribution, can pinpoint the most likely sites for chemical reactions. For example, in studies of 1,2,4-triazole-3(2H)-thiones, it was determined that the thionic form is susceptible to electrophilic substitution reactions. zsmu.edu.ua Conversely, the anionic form is predicted to be suitable for electrophilic substitution reactions like alkylation. zsmu.edu.ua
Mechanistic modeling using DFT can elucidate the pathways of chemical reactions. This includes identifying transition states and calculating activation energies to predict the feasibility and regioselectivity of a reaction. Such studies have been used to understand the 1,3-dipolar cycloaddition reactions that are often employed in the synthesis of triazole compounds, helping to predict reaction outcomes and optimize conditions. arabjchem.org
Conformational Analysis and Tautomerism Investigations
The 1,2,4-triazole ring system can exist in different tautomeric forms, significantly influencing its chemical and biological properties. The thione-thiol tautomerism is particularly important for carbothioamide derivatives. Quantum chemical calculations have been extensively used to investigate the relative stability of these tautomers. zsmu.edu.ua
Studies on 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones found that in the gas phase and in aprotic solvents, the thione tautomer is the most stable form. zsmu.edu.ua However, upon moving to polar, proton-donor solvents, the thiol tautomer becomes predominant. zsmu.edu.ua Solvation models like D-PCM and C-PCM are crucial in these calculations, as they reveal that solvents tend to reduce the stability difference between tautomeric forms compared to the gas phase. zsmu.edu.ua
Conformational analysis, which explores the different spatial arrangements of a molecule, is also performed using quantum chemical methods. For related 1,2,3-triazole amino acids, systematic scans of the potential energy surface using methods like B3LYP, M06-2X, and MP2 have identified multiple stable conformers. nih.govnih.gov The existence of several conformers with closely spaced energies suggests significant structural diversity, which can be crucial for molecular recognition and binding processes. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are inaccessible through static quantum chemical calculations. MD simulations are widely used to validate the results of molecular docking and to understand the stability of ligand-receptor complexes under physiological conditions. arabjchem.org
In studies involving triazole derivatives as enzyme inhibitors, MD simulations running for durations such as 100 nanoseconds are performed using software packages like GROMACS or Desmond with force fields like CHARMM. arabjchem.orgnih.gov The analysis of the simulation trajectory includes calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the solvent-accessible surface area (SASA). nih.govresearchgate.net Furthermore, analyzing the hydrogen bond patterns throughout the simulation confirms the persistence of key interactions between the ligand and the active site. nih.govresearchgate.net
Molecular Docking and Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand activity. For various triazole derivatives, molecular docking has been employed to investigate their binding modes with targets such as human carbonic anhydrase IX and CYP51. nih.govfrontiersin.org The results are often scored based on binding energy, with lower energy scores indicating a more favorable binding affinity. nih.govresearchgate.net
Following molecular docking, a detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site is performed. This analysis identifies the specific forces that stabilize the ligand-receptor complex. For triazole-based inhibitors, these interactions commonly include:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the nitrogen atoms of the triazole ring or the amino and carbothioamide groups. For example, derivatives have shown hydrogen bonding with residues like Thr200, Gln92, and His68. nih.govresearchgate.net
Hydrophobic Interactions: The phenyl or other aryl groups often present on triazole derivatives can form hydrophobic interactions with nonpolar residues in the active site. frontiersin.org
Pi-Pi Stacking: The aromatic triazole ring can engage in pi-pi stacking interactions with aromatic residues such as tyrosine (Tyr) or phenylalanine (Phe). nih.gov
These detailed interaction analyses provide a rationale for the observed biological activity and guide the design of new derivatives with improved potency and selectivity. arabjchem.org
Table 2: Examples of Active Site Interactions for Triazole Derivatives from Molecular Docking Studies
This interactive table summarizes key interactions identified between various triazole-based compounds and their respective protein targets as reported in the literature.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX (5FL4) | Gln92, Thr200, His68, Asp131 | Hydrogen Bond |
| Triazole Benzene Sulfonamides | Human Carbonic Anhydrase IX (5FL4) | Gln92, Val130 | Pi-Pi Stacking |
| Azole Inhibitors | CYP51 | Tyr118, Y132, L376 | Hydrophobic Interaction |
| Azole Inhibitors | CYP51 | Heme group | Coordination |
Binding Affinity Estimation (Computational)
Comprehensive searches of scientific literature and chemical databases did not yield specific computational studies that have estimated the binding affinity of 5-amino-2H-triazole-4-carbothioamide to any particular protein target. While computational methods such as molecular docking are frequently employed to predict the binding energy and interaction modes of small molecules with biological macromolecules, published research focusing explicitly on this compound is not available.
Molecular docking simulations for various other substituted 1,2,4-triazole and 1,2,3-triazole derivatives have been reported in the literature, demonstrating the utility of these computational approaches in estimating binding affinities. For instance, studies on different triazole compounds have reported binding energies against targets like p38 MAP kinase, Glucosamine-6-phosphate synthase, and viral proteins. However, these findings are specific to the particular derivatives and protein targets investigated in those studies and cannot be extrapolated to this compound.
The estimation of binding affinity for this compound would necessitate dedicated in silico studies. Such research would involve:
Target Identification: Selecting a relevant protein target based on the compound's potential therapeutic applications.
Molecular Docking: Using specialized software to predict the most favorable binding pose of the compound within the active site of the target protein. This process calculates a docking score, often expressed in kcal/mol, which is an estimate of the binding free energy.
Molecular Dynamics Simulations: To further refine the binding pose and provide a more accurate estimation of the binding free energy by simulating the dynamic interactions between the compound and the protein over time.
Without such dedicated computational investigations for this compound, no data on its binding affinity can be provided. Consequently, a data table of binding affinities for this specific compound cannot be generated at this time.
Research Applications and Interdisciplinary Investigations of the 5 Amino 2h Triazole 4 Carbothioamide Scaffold
Coordination Chemistry and Ligand Design
The 5-amino-2H-triazole-4-carbothioamide scaffold and its derivatives are recognized for their potential as versatile ligands in coordination chemistry. The presence of multiple heteroatoms—specifically nitrogen and sulfur—provides several potential donor sites, allowing these molecules to coordinate with a variety of metal ions. This characteristic makes them valuable building blocks for designing and synthesizing novel metal complexes with diverse structural and chemical properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving amino-triazole derivatives typically follows a straightforward method. The process generally involves reacting the triazole ligand with a suitable metal salt (such as chlorides or acetates) in a 1:1 or 1:2 metal-to-ligand molar ratio. ekb.egnih.govginekologiaipoloznictwo.com The reaction is commonly carried out in an alcoholic medium, like ethanol, and often requires heating under reflux for several hours to ensure completion. ginekologiaipoloznictwo.comrdd.edu.iq Upon cooling, the resulting metal complexes usually precipitate from the solution and can be isolated by filtration, washed, and dried. ginekologiaipoloznictwo.comrdd.edu.iq
A comprehensive array of analytical techniques is employed to confirm the structure and composition of these newly synthesized complexes. These methods include:
Elemental Analysis (CHN): To determine the empirical formula of the complexes. ekb.eg
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, N-H, C=N) upon complexation with the metal ion. ekb.egrdd.edu.iq
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment and geometry around the central metal ion. ekb.egrdd.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. nih.govginekologiaipoloznictwo.com
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which helps in deducing the geometry and the oxidation state of the central metal ion. nih.govrdd.edu.iq
Thermal Analysis (TG-DTA): To study the thermal stability of the complexes and identify the presence of coordinated solvent molecules like water. ekb.eg
| Metal Ion | Typical Synthesis Method | Characterization Techniques Used | Reference |
|---|---|---|---|
| Ni(II) | Reflux of NiCl₂·6H₂O with ligand in ethanol | FTIR, UV-Vis, Magnetic Susceptibility, Elemental Analysis | rdd.edu.iq |
| Cu(II) | Reflux of CuCl₂·2H₂O with ligand in ethanol | FTIR, UV-Vis, Magnetic Susceptibility, Elemental Analysis | rdd.edu.iq |
| Pd(II) | Reaction of Pd(II) salt with Schiff base ligand | FTIR, UV-Vis, ¹H NMR, ¹³C NMR, Thermal Analysis | ekb.eg |
| Zn(II) | Reflux of Zinc(II) acetate (B1210297) with ligand in ethanol | FTIR, UV-Vis, ¹H NMR, ¹³C NMR, Conductivity | nih.gov |
| Cd(II) | Reaction of Cd(II) salt with Schiff base ligand | FTIR, UV-Vis, ¹H NMR, ¹³C NMR, Thermal Analysis | ekb.eg |
Investigation of Coordination Modes and Geometries
Derivatives of the 5-amino-triazole scaffold can act as bidentate ligands, meaning they can bind to a central metal ion through two donor atoms simultaneously. nih.gov Spectroscopic evidence suggests that coordination commonly occurs through the sulfur atom of the thioamide or thiol group and one of the nitrogen atoms from the triazole ring or the amino group. nih.govnih.gov This dual coordination leads to the formation of a stable five-membered chelate ring. nih.gov
The specific geometry of the resulting metal complex is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Based on spectral and magnetic data, various geometries have been proposed for complexes formed with amino-triazole derivatives:
Tetrahedral: This geometry is commonly suggested for complexes of Zn(II), Cd(II), and Ni(II). nih.govnih.gov
Square Planar: Cu(II) complexes with these ligands have been reported to exhibit a square planar structure. nih.govnih.gov
Octahedral: In some cases, such as with Co(II), Ni(II), and Cu(II), an octahedral geometry is achieved through the additional coordination of solvent molecules (e.g., water). ekb.eg
The study of these coordination modes and geometries is fundamental for the rational design of new materials, such as catalysts or molecular devices, where the spatial arrangement of atoms is critical to their function. rdd.edu.iq
Medicinal Chemistry Research: Exploration of Biological Interactions (Excluding Clinical Outcomes)
The 5-amino-triazole scaffold, particularly in the form of 5-amino-1,2,3-triazole-4-carboxamides (ATCs), has been identified as a highly novel and promising core structure in medicinal chemistry. nih.gov This scaffold has been the focus of intensive research aimed at discovering new therapeutic agents, with a significant emphasis on understanding how its structural features influence biological activity.
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potential drug candidate. For the ATC scaffold, systematic modifications have been made to different parts of the molecule to understand their impact on biological potency. In research targeting the parasite Trypanosoma cruzi, the causative agent of Chagas' disease, a high-content screening campaign identified an ATC derivative as a potent hit. nih.govnih.gov
Subsequent optimization efforts focused on modifying the substituents attached to the triazole and carboxamide moieties. Key findings from these SAR studies include:
The N1-substituent on the triazole ring: The nature of the group at this position significantly affects the compound's potency and metabolic stability.
The amide substituent: Modifications to the amine group of the carboxamide function are critical for tuning the compound's physicochemical properties, such as lipophilicity and aqueous solubility. nih.gov
Aromatic Rings: While aromatic rings in the substituents can contribute to potency, an excessive number can negatively impact properties like solubility. A parameter known as the property forecast index (PFI), which combines lipophilicity and the number of aromatic rings, was used to guide the optimization of aqueous solubility. nih.gov
These studies allow medicinal chemists to build a clear picture of which molecular features are essential for the desired biological effect.
| Compound | Key Structural Modification | Potency (pEC₅₀) | Significance of Finding | Reference |
|---|---|---|---|---|
| Hit Compound (3) | Initial screening hit | > 6 (Submicromolar) | Established the ATC core as a viable starting point. | nih.gov |
| Analog (11) | Optimization of substituents | Not specified | Showed high metabolic clearance, indicating poor stability. | nih.gov |
| Optimized Analogs | Modifications to improve solubility and metabolic stability | Improved potency | Demonstrated that targeted modifications could enhance drug-like properties. | nih.gov |
In Vitro Mechanistic Studies of Biological Targets (e.g., Enzyme Inhibition)
Identifying the specific biological target of a compound is a fundamental aspect of medicinal chemistry research. For the 5-amino-1,2,3-triazole-4-carboxamide series active against T. cruzi, mechanistic studies have pointed towards the inhibition of a crucial parasite enzyme. The relationship between the antiparasitic activity of these compounds and their ability to inhibit the enzyme TcCYP51 (a cytochrome P450 enzyme essential for parasite sterol biosynthesis) was investigated. nih.gov This suggests that the compounds may exert their therapeutic effect by disrupting a vital metabolic pathway in the parasite. nih.gov
Beyond parasitic diseases, other triazole-based scaffolds have been designed as inhibitors for different enzymes implicated in human diseases. For instance, various triazole and thiadiazole derivatives have been developed as substrate-competitive inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase involved in disease states like type-2 diabetes and cancer. nih.gov Similarly, a ruthenium-catalyzed synthesis was developed to create 5-amino-1,2,3-triazole-4-carboxylates that were subsequently used to synthesize potent inhibitors of HSP90 (Heat Shock Protein 90), a target in cancer therapy, with one compound showing an IC₅₀ value of 29 nM. nih.govorganic-chemistry.org These examples highlight the versatility of the triazole scaffold in designing targeted enzyme inhibitors.
Design of Analogs with Modulated Biological Profiles
The insights gained from SAR and mechanistic studies provide a rational basis for designing new analogs with improved or altered biological profiles. The primary goals of analog design include enhancing potency, increasing selectivity for the target, improving metabolic stability, and optimizing physicochemical properties like solubility. nih.gov
In the development of antitrypanosomal ATC compounds, the initial hit suffered from poor metabolic stability. nih.gov The design of new analogs focused on addressing this liability. By systematically altering the substituents, researchers were able to develop compounds with not only improved potency but also significantly better aqueous solubility and metabolic stability. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and showcases the successful application of medicinal chemistry principles to modulate the biological profile of the 5-amino-triazole scaffold. nih.govnih.gov This scaffold has also been used in the design of peptidomimetics, where the triazole ring serves as a stable bioisostere for the amide bond, allowing for the creation of peptide-like molecules with potentially enhanced stability and activity. nih.govorganic-chemistry.orgmdpi.com
Material Science Research and Development
The unique structural and electronic properties of the this compound scaffold have positioned it as a valuable building block in material science. Its nitrogen-rich heterocyclic ring, combined with reactive amino and carbothioamide functional groups, allows for versatile chemical modifications and integration into larger macromolecular structures. Researchers are exploring its potential to create advanced materials with tailored optical, electronic, and chemical properties for a range of technological applications.
Integration into Functional Polymers and Materials
The this compound core and its close derivatives serve as precursors for the synthesis of novel functional polymers. A notable area of research involves the creation of carbon nitride polymers through the pyrolysis of substituted 1,2,4-triazole (B32235) derivatives, such as 3,5-diamino-1,2,4-triazole and 3-amino-1,2,4-triazole-5-thiol. epa.gov The synthesis method significantly influences the final properties of the material. For instance, pyrolysis in LiCl/KCl salt melts leads to the formation of well-defined potassium poly(heptazine imides). epa.gov
These triazole-derived carbon nitride materials exhibit distinct electronic properties compared to conventionally produced carbon nitrides. epa.gov They are characterized by an almost complete absence of steady photoluminescence, which suggests that charge separation and delocalization are improved upon excitation. epa.gov This enhanced charge separation makes them promising candidates for photocatalysis. Indeed, photocatalysts prepared from these triazole precursors have demonstrated superior performance in model dye degradation reactions and in hydrogen evolution reactions under visible light irradiation when compared to classical carbon nitrides. epa.gov The triazole unit can also be used as a comonomer to prepare carbon nitrides with improved absorption of visible light. epa.gov
Applications in Organic Electronics (e.g., OLEDs, Solar Cells)
The field of organic electronics has benefited from the integration of triazole derivatives into charge-transporting and light-emitting materials. The electron-deficient nature of the triazole ring, combined with the potential for creating donor-acceptor (D-A) molecular architectures, makes these compounds highly suitable for applications in organic light-emitting diodes (OLEDs). mdpi.comnih.gov
An efficient method has been developed for synthesizing novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives. mdpi.comnih.gov These molecules are designed as D-A systems, where the electron-donating strength of the donor component can be tuned to achieve high photoluminescence quantum yields (PLQY), in some cases approaching 100%. mdpi.comnih.gov The synthesis involves a 1,3-dipolar azide–nitrile cycloaddition, followed by a Buchwald–Hartwig cross-coupling reaction. mdpi.comnih.gov
The potential of these materials has been demonstrated through the fabrication of an OLED device. Using one of the most photoactive triazole-benzothiadiazole derivatives as the emissive layer with a wide bandgap host material (mCP), a functional OLED was constructed. mdpi.comnih.gov The performance of this device highlights the promise of this class of materials. mdpi.comnih.gov
Table 1: Performance Characteristics of an OLED Device Utilizing a 5-(Aryl)amino-1,2,3-triazole-based Emissive Layer
| Performance Metric | Value |
| Maximum Brightness | 8000 cd/m² (at 18 V) |
| Maximum Current Efficiency | 3.29 cd/A |
Development of Novel Analytical Reagents and Probes
The ability of the triazole scaffold to coordinate with metal ions has led to the development of novel analytical reagents and probes for environmental and biological sensing. nanobioletters.com The nitrogen and sulfur atoms within the this compound structure and its derivatives act as effective binding sites for various analytes, particularly metal cations. nanobioletters.comresearchgate.net This interaction can be designed to produce a measurable signal, such as a change in color or fluorescence, enabling the detection and quantification of the target analyte. researchgate.net
Derivatives such as 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides have been engineered as highly selective fluorescent sensors. nih.gov These molecules exhibit an aggregation-induced emission enhancement (AIEE) effect and can form fluorescent nanoparticles. nih.gov Their primary application is in the detection of mercury ions (Hg²⁺), where the presence of the ion causes a selective fluorescence quenching reaction. nih.gov The introduction of the carboxamide function enhances the sensing properties of the triazole core, allowing for highly specific detection of Hg²⁺ over other competing metal ions. nih.gov
Researchers have also synthesized 5-amino-4-benzoyl-1,2,4-triazole-3-thiones and their derivatives to act as ligands for the determination of heavy metals in environmental samples. researchgate.net These compounds contain a mercapto group, which forms strong covalent bonds with metals, as well as carbonyl and amino groups that can form additional bonds, leading to the creation of stable complexes for extraction and analysis. researchgate.net
Table 2: Sensing Capabilities of Functionalized Triazole Derivatives for Mercury (Hg²⁺) Detection
| Sensor Compound | Analyte | Detection Principle | Detection Limit (LOD) |
| 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamide (CAT 1b) | Hg²⁺ | Fluorescence Quenching | 0.23 µM |
| 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamide (CAT 2c) | Hg²⁺ | Fluorescence Quenching | 0.15 µM |
Emerging Research Frontiers and Future Perspectives
Advancements in Sustainable Synthesis of the Compound
The synthesis of triazole derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental responsibility. mdpi.com Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Modern advancements are moving towards more sustainable alternatives.
Recent developments in synthetic methodologies for triazole compounds include the use of microwave irradiation and ultrasound-assisted techniques. mdpi.comnih.gov These methods offer significant advantages over conventional heating by reducing reaction times from hours to minutes and often increasing product yields. nih.gov For instance, microwave-assisted synthesis has been successfully employed for various 1,2,4-triazole (B32235) derivatives, demonstrating high efficiency and alignment with green chemistry practices. mdpi.comnih.gov Similarly, ultrasound-assisted synthesis provides an innovative, eco-friendly, one-pot method for producing 1,2,4-triazoles with impressive yields of up to 98%. mdpi.com The adoption of such techniques for the synthesis of 5-amino-2H-triazole-4-carbothioamide could lead to more energy-efficient and environmentally benign production processes.
| Synthesis Method | Key Advantages | Reported Yields for Triazoles | Typical Reaction Time |
|---|---|---|---|
| Conventional Heating | Well-established protocols | Variable | Hours to Days |
| Microwave-Assisted Synthesis | Rapid heating, reduced time, improved yields, energy efficiency | Up to 96% nih.gov | Minutes nih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high efficiency, eco-friendly | 92% to 98% mdpi.com | Short, efficient cycles |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. mdpi.comresearchgate.net These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of new molecules, thereby streamlining the research and development process. researchgate.net
For triazole derivatives, ML models are being used to design hybrids with specific biological activities, such as anticancer properties. mdpi.com By establishing correlations between a compound's molecular structure and its chemical properties (a quantitative structure-property relationship, or QSPR), researchers can efficiently screen virtual libraries of molecules for desired performance, such as corrosion inhibition. researchgate.net This in silico approach significantly reduces the time and cost associated with experimental synthesis and testing. mdpi.comresearchgate.net Applying these AI and ML techniques to this compound could facilitate the design of new derivatives with tailored therapeutic or material properties, predicting their efficacy and pharmacokinetic profiles before they are ever synthesized in a lab. mdpi.com
| AI/ML Application | Objective | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling (QSPR) | Forecast biological activity or material properties based on molecular structure. researchgate.net | Rapid identification of promising derivatives for specific applications (e.g., antimicrobial, anticancer). |
| Virtual Screening | Screen large compound libraries to identify potential hits for a biological target. | Efficient discovery of new therapeutic uses for the compound's scaffold. |
| De Novo Drug Design | Generate novel molecular structures with desired properties. | Creation of entirely new derivatives with enhanced efficacy and safety profiles. |
| Pharmacokinetic Prediction | Model absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com | Early-stage optimization of drug-like properties for potential therapeutic candidates. |
Nanotechnology Applications of Triazole-based Architectures
The unique chemical properties of the triazole ring, such as its stability and ability to coordinate with metal ions, make it an excellent building block in nanotechnology. researchgate.netacs.org Triazole-based architectures are being integrated into various nanomaterials to create functional devices with applications in drug delivery, bioimaging, and catalysis. researchgate.netresearchgate.net
The surface functionalization of nanoparticles with triazole derivatives can be used to tune their properties for specific applications. researchgate.net For example, triazole-functionalized gold nanoparticles have shown good antibacterial activity. researchgate.net Furthermore, the rational design of self-assembled architectures, such as nano-objects (e.g., spheres, worms, vesicles), can be achieved through techniques like polymerization-induced self-assembly (PISA) using triazole-containing polymers. rsc.org These triazole-based nano-objects present opportunities for creating novel materials with unique functionalities. rsc.org Dendrimers, which are highly branched molecules, can also incorporate triazole units to stabilize metal nanoparticles, bridging the gap between dendritic architectures and nanomaterials. nih.gov Exploring the integration of this compound into such nanostructures could open up new avenues in materials science and nanomedicine.
| Nanotechnology Application | Role of Triazole Moiety | Potential Use |
|---|---|---|
| Functionalized Nanoparticles | Acts as a stable linker and can enhance biological activity. researchgate.netresearchgate.net | Drug delivery, bioimaging, antibacterial agents. researchgate.net |
| Polymeric Nano-objects | Forms the hydrophilic part of block copolymers for self-assembly. rsc.org | Creation of structured materials like spheres, worms, and vesicles. rsc.org |
| Dendrimer-Stabilized Nanoparticles | Intradendritic triazoles coordinate with metal ions to stabilize nanoparticles. nih.gov | Catalysis, molecular recognition, nanoreactors. researchgate.netnih.gov |
| Nanocomposites | Used as a stabilizing matrix for metallic nanoparticles. researchgate.net | Development of materials with enhanced thermal stability. researchgate.net |
Challenges and Opportunities in Fundamental Research
Despite the broad interest in triazoles, fundamental research still faces several challenges and offers numerous opportunities. One of the primary challenges lies in developing highly efficient, regioselective, and sustainable synthetic routes for complex, multi-substituted triazole derivatives. organic-chemistry.orgmdpi.com While methods like click chemistry have been revolutionary, the synthesis of certain substitution patterns remains complex. frontiersin.org
The opportunities, however, are vast. The triazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govnih.gov The three nitrogen atoms in the ring provide multiple sites for structural modification, allowing for the generation of diverse libraries of novel compounds with potential therapeutic applications against a wide range of diseases, including cancer, infections, and inflammation. nih.govresearchgate.net There is significant potential in exploring the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties to develop multifunctional therapeutic agents. researchgate.netdergipark.org.tr Further investigation into the coordination chemistry of this compound with various metal ions could also lead to new catalysts or materials with interesting electronic properties. dergipark.org.tr
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Achieving high regioselectivity for complex derivatives. organic-chemistry.org Developing scalable and cost-effective green methods. | Exploring novel catalytic systems. mdpi.com One-pot, multi-component reactions for increased efficiency. mdpi.com |
| Medicinal Chemistry | Overcoming drug resistance. Improving pharmacokinetic profiles of lead compounds. nih.gov | Designing hybrid molecules with dual or multiple modes of action. dergipark.org.tr Targeting new biological pathways. frontiersin.org |
| Materials Science | Controlling the self-assembly of triazole-based architectures. Ensuring long-term stability of functional materials. | Developing new polymers, sensors, and catalysts. acs.org Creating smart materials that respond to stimuli. |
| Fundamental Understanding | Elucidating complex reaction mechanisms. rsc.org Understanding structure-property relationships in detail. | Discovering new types of chemical reactivity. Expanding the known biological activities of the triazole class. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-amino-2H-triazole-4-carbothioamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate precursors. For example, reacting 5-amino-1H-triazole-4-carboxylic acid with Lawesson’s reagent under anhydrous conditions to introduce the thioamide group. Optimization involves adjusting solvent (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of precursor to thiating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
- Key Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | THF/DMF |
| Reaction Time | 12–24 hours |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Amino (-NH2) protons appear as broad singlet at δ 5.8–6.2 ppm; aromatic protons (triazole ring) at δ 8.1–8.5 ppm.
- ¹³C NMR : Thioamide (C=S) carbon resonates at δ 180–185 ppm.
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps (predicting electron transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). For example, the thioamide group shows high electron density, making it reactive in metal coordination (e.g., with Cu²⁺ or Fe³⁺) .
- Key Output :
| Property | Value |
|---|---|
| HOMO-LUMO Gap | ~4.5 eV |
| C=S Bond Length | ~1.68 Å |
Q. How can contradictory biological activity data across assays be resolved?
- Strategies :
Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration <0.1%), and incubation time.
Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase activity) with cellular viability tests (MTT assay) to distinguish direct vs. off-target effects.
Dose-Response Curves : Calculate IC₅₀ values in triplicate to assess reproducibility. Discrepancies may arise from compound aggregation or solubility issues .
Q. What experimental strategies elucidate the mechanism of this compound as a kinase inhibitor?
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, JAK2) in ATP-competitive assays with [γ-³²P]ATP.
- Structural Studies : Co-crystallize the compound with target kinases (X-ray diffraction at 1.8–2.2 Å resolution) to identify binding motifs.
- Mutagenesis : Replace key residues (e.g., gatekeeper methionine) to validate binding interactions .
Handling and Stability
Q. What storage conditions ensure long-term stability of this compound?
- Conditions : Store at -20°C in amber vials under argon. Desiccants (silica gel) prevent hydrolysis. Avoid aqueous buffers (low solubility: ~0.5 mg/mL in water). Stability monitored via HPLC (retention time shift <2%) over 6 months .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility and bioactivity?
- Root Causes :
- Purity : Confirm via elemental analysis (>98% purity). Impurities (e.g., unreacted thiourea) skew results.
- Solubility Enhancers : Use co-solvents (e.g., 10% PEG-400) or nanoformulation for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
